ERK2 Substrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

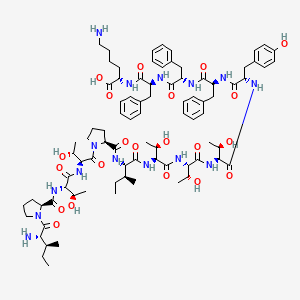

C84H121N15O21 |

|---|---|

Molecular Weight |

1676.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C84H121N15O21/c1-10-45(3)64(86)82(117)98-39-23-32-62(98)76(111)93-67(48(6)101)81(116)97-70(51(9)104)83(118)99-40-24-33-63(99)75(110)92-65(46(4)11-2)77(112)94-68(49(7)102)79(114)96-69(50(8)103)80(115)95-66(47(5)100)78(113)91-61(44-55-34-36-56(105)37-35-55)74(109)90-60(43-54-29-19-14-20-30-54)73(108)89-59(42-53-27-17-13-18-28-53)72(107)88-58(41-52-25-15-12-16-26-52)71(106)87-57(84(119)120)31-21-22-38-85/h12-20,25-30,34-37,45-51,57-70,100-105H,10-11,21-24,31-33,38-44,85-86H2,1-9H3,(H,87,106)(H,88,107)(H,89,108)(H,90,109)(H,91,113)(H,92,110)(H,93,111)(H,94,112)(H,95,115)(H,96,114)(H,97,116)(H,119,120)/t45-,46-,47+,48+,49+,50+,51+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1 |

InChI Key |

AAUYYKYSDBMXEN-JTICBIPBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Substrates of ERK2 in Mammalian Cells

Abstract

Extracellular signal-regulated kinase 2 (ERK2), also known as Mitogen-Activated Protein Kinase 1 (MAPK1), is a critical serine/threonine kinase that functions as the terminal effector in the canonical Ras-Raf-MEK-ERK signaling pathway.[1][2][3] This cascade is integral to the regulation of a vast array of cellular processes, including proliferation, differentiation, survival, and migration.[4][5] The dysregulation of the ERK pathway is a hallmark of many human cancers, making its components, particularly ERK2, prime targets for therapeutic intervention.[6][7] A comprehensive understanding of the proteins phosphorylated by ERK2—its substrates—is paramount for elucidating its biological functions and for the development of targeted therapies. This document provides a detailed overview of known ERK2 substrates, the experimental methodologies used for their identification and validation, and a summary of their functional roles.

The MAPK/ERK2 Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling module that transduces signals from extracellular stimuli, such as growth factors, to the nucleus, culminating in a cellular response.[3] The cascade begins with the activation of a receptor tyrosine kinase, leading to the activation of the small GTPase Ras. Ras then recruits and activates a MAP kinase kinase kinase (MAP3K), typically a member of the Raf family. Raf, in turn, phosphorylates and activates the dual-specificity MAP kinase kinases MEK1 and MEK2. Finally, MEK1/2 phosphorylate ERK2 on specific threonine and tyrosine residues (Thr185 and Tyr187 in human ERK2), leading to its full activation.[4][6][8] Activated ERK2 can then phosphorylate a multitude of substrates in both the cytoplasm and the nucleus.[5]

Caption: The canonical Ras-Raf-MEK-ERK2 signaling cascade.

Known Substrates of ERK2

ERK2 phosphorylates a vast number of proteins, estimated to be over 600, involved in diverse cellular functions.[5] Substrate recognition is highly specific, often mediated by docking domains on the substrate that bind to ERK2 at sites distinct from the active site. These include the D-domain (or D-site) and the F-site (or DEF-domain for "docking site for ERK, F-X-F-P").[6][9] The phosphorylation itself typically occurs on serine or threonine residues followed by a proline (the S/T-P motif).[9][10]

Curated List of Validated ERK2 Substrates

The following table summarizes a selection of well-characterized and recently discovered direct substrates of ERK2 in mammalian cells, identified through various high-throughput and biochemical methods.[1][9][11][12]

| Substrate Protein | Gene Name | Cellular Function / Process | Phosphorylation Site(s) |

| ETV3 | ETV3 | Transcriptional Regulation | Multiple Serine Residues |

| EDD | UBR5 | Ubiquitin Ligase Activity | Not specified |

| Tpr | TPR | Nuclear Pore Complex Component | Thr2110, Thr2131, Ser2149 |

| RSK1 | RPS6KA1 | Signal Transduction, Kinase Activity | Not specified |

| ELK1 | ELK1 | Transcription Factor | Not specified |

| c-Fos | FOS | Transcription Factor | Not specified |

| ATF2 | ATF2 | Transcription Factor | Thr71 |

| Nab2 | NAB2 | Transcriptional Regulation | Not specified |

| Foxk1 | FOXK1 | Transcriptional Regulation | Not specified |

| Dlgap5/HURP | DLGAP5 | Spindle Assembly, Mitosis | Not specified |

| IRS2 | IRS2 | Insulin Receptor Signaling | Ser308, Thr349, Ser577 |

| GIGYF2 | GIGYF2 | GRB10-Interacting Protein | Ser986 |

| GLI2 | GLI2 | Hedgehog Signaling Pathway | Ser285 |

| STMN1 | STMN1 | Cytoskeletal Regulation | Not specified |

| EIF4EBP1 | EIF4EBP1 | Regulation of Translation | Not specified |

| BAD | BAD | Regulation of Apoptosis | Not specified |

Quantitative Analysis of ERK2-Substrate Interactions

The binding affinity between ERK2 and its substrates can be influenced by the activation state of the kinase. Surface Plasmon Resonance (SPR) has been used to quantify these interactions, providing dissociation constants (KD) that are crucial for understanding the dynamics of the signaling network.

| Substrate | ERK2 State | Dissociation Constant (KD) | Reference |

| RSK-1 | Inactive (Unphosphorylated) | 1.1 ± 0.2 µM | [13] |

| RSK-1 | Active (Phosphorylated) | 1.2 ± 0.1 µM | [13] |

| c-Fos | Inactive (Unphosphorylated) | 1.8 ± 0.3 µM | [13] |

| c-Fos | Active (Phosphorylated) | 1.5 ± 0.2 µM | [13] |

| ELK-1 | Inactive (Unphosphorylated) | 0.2 ± 0.1 µM | [13] |

| ELK-1 | Active (Phosphorylated) | 8.8 ± 2.6 µM | [13] |

| Stathmin | Inactive (Unphosphorylated) | 1.6 ± 0.3 µM | [13] |

| Stathmin | Active (Phosphorylated) | No Binding Detected | [13] |

Experimental Methodologies for Substrate Identification

Identifying the direct substrates of a specific kinase from the complex cellular milieu is a significant challenge.[9][14] Several powerful techniques have been developed and optimized for the large-scale discovery and validation of ERK2 substrates.

Chemical Genetics: Analog-Sensitive Kinase Approach

A highly specific method for identifying direct kinase substrates involves engineering an "analog-sensitive" (AS) kinase.[9][11] For ERK2, a single bulky residue in the ATP-binding pocket (Glutamine 103) is mutated to a smaller one (Glycine), creating AS-ERK2 (Q103G).[11][15] This engineered kinase can uniquely utilize bulky ATP analogs (e.g., N6-phenethyl-ATPγS) that are not recognized by wild-type kinases.[9] This allows for the specific labeling of direct substrates in a complex protein mixture like a cell lysate.

Caption: Workflow for ERK2 substrate discovery using the AS-ERK2 method.

Protocol: Substrate Identification using Analog-Sensitive ERK2 [9]

-

Cell Culture: Stably express wild-type (WT) ERK2 and analog-sensitive (AS) ERK2 in separate cell populations. For quantitative analysis, use Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Grow AS-ERK2 cells in "heavy" media (13C6, 15N2-lysine and 13C6-arginine) and WT-ERK2 cells in corresponding "light" media.

-

Cell Lysis: Harvest cells and prepare native cell lysates under conditions that preserve kinase activity and protein complexes.

-

In Vitro Kinase Reaction: Incubate the cell lysates with a bulky N6-substituted ATPγS analog. Only the AS-ERK2 will efficiently transfer the thiophosphate group to its direct substrates.

-

Sample Preparation for MS: Combine the "heavy" and "light" lysates. Alkylate the thiophosphorylated peptides with iodoacetyl-agarose beads to covalently capture them. Digest the entire proteome with trypsin.

-

Enrichment: Vigorously wash the beads to remove non-thiophosphorylated peptides. Elute the captured phosphopeptides.

-

Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify peptides and phosphorylation sites. Direct substrates of AS-ERK2 will exhibit a high heavy/light SILAC ratio, distinguishing them from the background of non-specific interactions.

Quantitative Phosphoproteomics

This approach identifies ERK2-dependent phosphorylation events in intact cells by measuring changes in the phosphoproteome upon inhibition of the ERK pathway.[12][16][17]

Protocol: MEK/ERK Inhibitor-based Phosphoproteomics [12][16]

-

Cell Treatment: Culture mammalian cells (often KRAS-mutant cancer cell lines with high basal ERK activity) and treat with a highly selective MEK inhibitor (e.g., U0126, Cobimetinib) or ERK inhibitor (e.g., SCH772984) for a defined period (e.g., 1-24 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

-

Labeling (Optional): For multiplexed quantification, label the peptide samples from different conditions with isobaric tags, such as Tandem Mass Tags (TMT).

-

Phosphopeptide Enrichment: Incubate the pooled peptide mixture with titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads to enrich for phosphopeptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution LC-MS/MS.

-

Data Analysis: Identify and quantify the relative abundance of thousands of phosphopeptides across the different treatment conditions. Phosphosites whose abundance significantly decreases upon MEK/ERK inhibition are considered candidate downstream targets of the ERK pathway.

In Vitro Kinase Assay

This classic biochemical assay is the gold standard for confirming that a protein is a direct substrate of a kinase.

Protocol: Radiometric In Vitro ERK2 Kinase Assay [8][13]

-

Reagents:

-

Active ERK2 kinase (recombinant).

-

Purified putative substrate protein (e.g., GST-fusion protein).

-

Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

ATP Mix: Cold ATP plus [γ-32P]ATP.

-

-

Reaction Setup: In a microcentrifuge tube, combine the active ERK2, the substrate protein, and kinase buffer.

-

Initiation: Start the reaction by adding the ATP mix.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film. A radioactive band at the molecular weight of the substrate protein confirms direct phosphorylation by ERK2.

Functional Landscape of the this compound Network

The substrates of ERK2 are involved in nearly every major aspect of cell biology. Their phosphorylation by ERK2 creates a complex and pleiotropic signaling network that coordinates the cellular response to mitogenic stimuli.

Caption: Functional classification of representative ERK2 substrates.

-

Regulation of Transcription: A primary role of ERK2 is to regulate gene expression. Upon translocation to the nucleus, ERK2 phosphorylates and modulates the activity of numerous transcription factors, such as ELK1, c-Fos, ETV3, and ATF2.[1][9][18]

-

Control of Translation: ERK2 signaling enhances protein synthesis by phosphorylating components of the translational machinery, including regulators like EIF4EBP1.[1]

-

Cytoskeletal Rearrangement: ERK2 influences cell shape, adhesion, and motility by phosphorylating cytoskeletal proteins and their regulators, such as Stathmin (STMN1) and Tau (MAPT).[1]

-

Regulation of Apoptosis: The pathway plays a complex, often pro-survival role by phosphorylating key apoptosis regulators like BAD and Caspase-9 (CASP9), thereby inhibiting cell death.[1]

-

Crosstalk with Other Pathways: ERK2 substrates often include components of other major signaling pathways, such as the insulin signaling pathway (IRS2) and the Hedgehog pathway (GLI2), creating an intricate signaling crosstalk.[9]

Conclusion

The identification of ERK2 substrates is fundamental to understanding the breadth and complexity of MAPK signaling. The advent of sophisticated chemical genetic and quantitative phosphoproteomic techniques has led to a rapid expansion of the known ERK2 "substratome."[9][12][16] This in-depth knowledge provides researchers and drug development professionals with a more detailed map of the ERK2 network, revealing a multitude of nodes that could be targeted for therapeutic intervention in cancer and other diseases driven by aberrant ERK signaling. Future work will continue to uncover new substrates, quantify the dynamics of their phosphorylation, and elucidate their precise roles in health and disease.

References

- 1. sinobiological.com [sinobiological.com]

- 2. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. Large-scale Discovery of ERK2 Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of substrate recognition determinants for human ERK1 and ERK2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 12. Identification and validation of new ERK substrates by phosphoproteomic technologies including Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Large-scale discovery of ERK2 substrates identifies ERK-mediated transcriptional regulation by ETV3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of novel ERK2 substrates through use of an engineered kinase and ATP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of MAPK Substrates Using Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

Whitepaper: Identification of Novel ERK2 Substrates in Neuronal Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Extracellular signal-Regulated Kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is fundamentally important for a multitude of processes in neuronal development, including progenitor cell proliferation, cell fate determination, and synaptic plasticity.[1][2][3] Dysregulation of the ERK pathway is implicated in numerous neurodevelopmental syndromes, making its downstream effectors attractive targets for therapeutic intervention.[4][5] A complete understanding of ERK2's function requires the comprehensive identification of its direct substrates. This technical guide provides an in-depth overview of contemporary methodologies for discovering novel ERK2 substrates, presents key identified proteins, and offers detailed protocols for the most powerful experimental approaches.

Introduction: The Pivotal Role of ERK2 in Neuronal Development

The ERK1/2 signaling pathway is a highly conserved cascade that transduces a wide array of extracellular signals into diverse intracellular responses.[6] The canonical activation sequence involves Ras, Raf, MEK, and finally ERK.[1][6] In the central nervous system, this pathway is not only a master regulator of cell proliferation and differentiation but is also essential for higher-order functions like learning and memory.[7][8]

During embryonic development, ERK signaling is critical for patterning the developing brain, directing neurogenesis, and guiding cell migration.[9] Studies using conditional inactivation of ERK2 in neural progenitor cells have revealed its key roles in cortical neurogenesis.[4] Loss of ERK2 results in impaired proliferation of neural progenitors, leading to a reduction in cortical thickness, the generation of fewer neurons, and a corresponding increase in astrocytes.[4][9] This highlights ERK2's function as a critical switch in cell fate determination. Furthermore, ERK activity is essential for the maturation of dendritic trees, synaptogenesis, and the regulation of synaptic plasticity, which forms the molecular basis of memory formation.[2][9] Given its extensive involvement, identifying the specific substrates phosphorylated by ERK2 in these contexts is paramount to understanding the molecular underpinnings of brain development and disease.

Methodologies for Novel Substrate Identification

The identification of direct kinase substrates from a complex cellular proteome is a significant challenge. Several high-throughput methods have been developed to address this, broadly categorized into proteomic and chemical genetic approaches.

Proteomic Approaches: Comparative Phosphoproteomics

Shotgun proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the identification of thousands of phosphorylation sites in a single analysis.[10] The core principle of this approach is to compare the phosphoproteomes of cells in two states: one with high ERK2 activity and one with low ERK2 activity (e.g., using a specific MEK inhibitor). Peptides that show increased phosphorylation in the high-activity state are considered candidate substrates.

Chemical Genetics: The Analog-Sensitive Kinase Approach

A more direct and powerful method for identifying substrates is the chemical genetic approach.[11] This strategy involves engineering the kinase of interest to make its ATP-binding pocket unique, allowing it to accept a modified ATP analog that is not utilized by other cellular kinases.[12][13]

A common mutation for ERK2 is changing the bulky "gatekeeper" residue, glutamine 103, to a smaller glycine (ERK2 Q103G).[13] This engineered kinase can utilize N6-substituted ATP analogs (like N6-cyclopentyl-ATP) to thiophosphorylate its substrates.[11][13] These thiophosphorylated substrates can then be specifically isolated and identified by mass spectrometry. This method has been successfully used to identify novel ERK2 substrates, including the ubiquitin ligase EDD and the nucleoporin Tpr.[12][13] A large-scale study using this technique identified 80 direct ERK2 substrates.[14]

Other In Vitro Approaches

Other methods, such as protein arrays and phage display, involve incubating a purified kinase with libraries of proteins or peptides to identify potential substrates in a controlled, in vitro environment.[10][15] The Kinase Assay Linked with Phosphoproteomics (KALIP) strategy uses peptide pools derived from cellular lysates for a more sensitive in vitro kinase reaction, followed by mass spectrometry to identify the newly phosphorylated peptides.[10]

Key Experimental Protocols

Protocol: Analog-Sensitive ERK2 (asERK2) Substrate Identification

This protocol is based on the chemical genetic approach for specific labeling and enrichment of direct ERK2 substrates.[12][14]

-

Cell Culture and Lysis:

-

Culture neuronal progenitor cells or a relevant cell line (e.g., PC12, COS-1).

-

Transfect cells with a vector expressing the engineered ERK2 (Q103G) mutant.

-

Lyse the cells in a non-denaturing buffer containing phosphatase and protease inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble material.

-

-

In Vitro Kinase Reaction:

-

Incubate the cell lysate (containing the asERK2 and its potential substrates) with the ATP analog, ATP-γ-S, in a kinase reaction buffer. This results in the specific thiophosphoryorylation of direct substrates by the engineered ERK2.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding EDTA.

-

-

Substrate Alkylation and Enrichment:

-

Alkylate the thiophosphorylated proteins by adding p-nitrobenzyl mesylate (PNBM). This covalently attaches a tag to the thiophosphate group.

-

Perform a protein digestion (e.g., with trypsin) to generate peptides.

-

Enrich the now-tagged thiophosphopeptides using an antibody that recognizes the PNBM tag or via immobilized metal affinity chromatography (IMAC).

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the enriched peptides using LC-MS/MS to determine their amino acid sequences and identify the precise sites of phosphorylation.

-

Use database search algorithms (e.g., Sequest, Mascot) to identify the proteins from which the phosphorylated peptides originated. These are the direct substrates of ERK2.

-

Protocol: Comparative Phosphoproteomics via LC-MS/MS

This protocol outlines a general workflow for identifying candidate ERK2 substrates by comparing phosphorylation states.[10][16]

-

Sample Preparation:

-

Prepare two populations of neuronal cells. Treat one population with a stimulus to activate the ERK2 pathway (e.g., a neurotrophin like NGF). Treat the second (control) population with a specific MEK inhibitor (e.g., U0126) to block ERK2 activation.

-

Lyse both cell populations in a strong denaturing buffer (e.g., containing urea and SDS) to inactivate endogenous proteases and phosphatases.

-

-

Protein Digestion and Phosphopeptide Enrichment:

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Enrich for phosphopeptides from the complex peptide mixture. Common methods include Titanium Dioxide (TiO2) chromatography or IMAC.

-

-

Quantitative Mass Spectrometry:

-

Label the peptides from the two conditions with isobaric tags (e.g., TMT or iTRAQ) for relative quantification, or use a label-free quantification approach.

-

Analyze the samples via LC-MS/MS. The instrument will fragment the peptides and provide sequence information as well as reporter ion intensities for quantification.

-

-

Data Analysis:

-

Identify phosphopeptides and their corresponding proteins using a database search.

-

Quantify the relative abundance of each phosphopeptide between the stimulated and inhibited conditions.

-

Peptides showing significantly increased phosphorylation in the stimulated sample are considered candidate ERK2 substrates or substrates of a downstream kinase. Further validation is required to confirm direct phosphorylation.

-

Visualizing ERK2 Signaling and Experimental Workflows

Caption: The canonical Ras-Raf-MEK-ERK2 signaling cascade.

Caption: Workflow for the analog-sensitive kinase approach.

Caption: Logical model of ETV3 regulation by ERK2 phosphorylation.

Identified Novel ERK2 Substrates and Functional Implications

The application of these advanced methodologies has led to the identification of numerous novel ERK2 substrates. These proteins are involved in diverse cellular processes critical for neuronal development.

| Substrate | Protein Function | Identification Method | Functional Implication of Phosphorylation |

| ETV3 | E twenty-six (ETS) family transcription factor.[14] | Analog-Sensitive Kinase Approach.[14] | Prevents its binding to DNA, thereby regulating the transcription of thousands of genes, including those in its own feedback loop.[14] |

| EDD | E3 Ubiquitin Ligase.[12][13] | Analog-Sensitive Kinase Approach.[12][13] | Potential regulation of protein turnover and stability, a key process in dynamic neuronal remodeling. |

| Tpr | Nucleoporin (Translocated promoter region).[12][13] | Analog-Sensitive Kinase Approach.[12][13] | May regulate the nuclear translocation of ERK2 itself or other key developmental factors. |

| Multiple | Proteins involved in mRNA processing, translation, and Rho GTPase activity.[14] | Analog-Sensitive Kinase Approach.[14] | Broad control over local protein synthesis and cytoskeletal dynamics, essential for axon guidance and synapse formation. |

The discovery that ERK2 phosphorylates a transcriptional repressor like ETV3 provides a direct mechanism for how ERK2 signaling can rapidly alter gene expression programs required for neuronal differentiation.[14] Similarly, phosphorylating proteins involved in ubiquitin-mediated degradation (EDD) and nuclear transport (Tpr) illustrates how ERK2 can orchestrate complex cellular responses beyond transcription.[12][13]

Conclusion and Future Directions

The identification of ERK2 substrates is crucial for dissecting its multifaceted role in neuronal development. The analog-sensitive kinase approach, in particular, has proven to be a robust tool for identifying direct, high-confidence targets.[12][14] The substrates identified so far, such as ETV3, EDD, and Tpr, reveal that ERK2 exerts its influence through the regulation of gene expression, protein stability, and nucleocytoplasmic transport.[12][13][14]

Future work must focus on validating these phosphorylation events in relevant in vivo models of neurodevelopment and disease. Understanding how the phosphorylation of a specific substrate contributes to processes like neurite outgrowth, cell fate choice, or synaptic maturation will be key. This knowledge will not only deepen our understanding of fundamental neurobiology but will also uncover more specific nodes for therapeutic intervention in neurodevelopmental disorders associated with aberrant ERK signaling.

References

- 1. The extracellular signal-regulated kinase 1/2 pathway in neurological diseases: A potential therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Contributions of extracellular-signal regulated kinase 1/2 activity to the memory trace [frontiersin.org]

- 3. Extracellular signal-regulated kinase, synaptic plasticity, and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deletion of ERK2 Mitogen-Activated Protein Kinase Identifies Its Key Roles in Cortical Neurogenesis and Cognitive Function | Journal of Neuroscience [jneurosci.org]

- 5. Disrupted ERK Signaling during Cortical Development Leads to Abnormal Progenitor Proliferation, Neuronal and Network Excitability and Behavior, Modeling Human Neuro-Cardio-Facial-Cutaneous and Related Syndromes | Journal of Neuroscience [jneurosci.org]

- 6. Deletion of ERK1 and ERK2 in the CNS Causes Cortical Abnormalities and Neonatal Lethality: Erk1 Deficiency Enhances the Impairment of Neurogenesis in Erk2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK in Learning and Memory: A Review of Recent Research [mdpi.com]

- 8. The role of ERK1/2 in the regulation of proliferation and differentiation of astrocytes in developing brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 13. Identification of novel ERK2 substrates through use of an engineered kinase and ATP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Large-Scale Discovery of ERK2 Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 [dspace.mit.edu]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

Uncharacterized ERK2 Substrates in Cardiac Hypertrophy: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular signal-regulated kinase 2 (ERK2) is a pivotal mediator of pathological cardiac hypertrophy, a key contributor to the progression of heart failure. While the general role of the ERK2 signaling cascade is well-established, a comprehensive understanding of its direct downstream effectors in the cardiomyocyte remains incomplete. This technical guide delves into the landscape of uncharacterized ERK2 substrates, offering a consolidated resource for researchers aiming to identify and validate novel therapeutic targets. We present a curated list of potential uncharacterized substrates, detailed experimental protocols for their identification and validation, and a visual representation of the associated signaling pathways and experimental workflows. This document is intended to serve as a practical guide for academic and industry professionals working to unravel the complexities of cardiac hypertrophy and develop next-generation therapeutics.

The Role of ERK2 in Cardiac Hypertrophy

The mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK1/2 cascade, are central to the regulation of cardiomyocyte growth and survival. ERK2, in particular, is essential for the development of pathological hypertrophic remodeling in response to stressors like pressure overload. Studies involving cardiomyocyte-specific deletion of the erk2 gene in mice have demonstrated an attenuated hypertrophic response to short-term pathological stimuli[1][2]. These models show a blunted increase in myocyte cross-sectional area and downregulation of hypertrophic markers[1][2]. However, prolonged stress in the absence of ERK2 can lead to cardiac dysfunction and increased apoptosis, highlighting ERK2's dual role in both hypertrophic signaling and cell survival[1]. The activation of the upstream kinase MEK1, which directly phosphorylates and activates ERK1/2, is sufficient to induce a compensated cardiac hypertrophy in transgenic mice[3]. This underscores the direct role of the MEK-ERK pathway in driving myocardial growth. A key aspect of ERK2 signaling in pathology is its autophosphorylation at Threonine 188 (Thr188), which has been linked to maladaptive hypertrophy in mouse models and failing human hearts[4][5]. This distinct phosphorylation event suggests that not all ERK activation is the same and that targeting specific modes of ERK2 activation or its downstream substrates could be a viable therapeutic strategy.

Potential Uncharacterized ERK2 Substrates

While a number of ERK2 substrates in the heart are known, such as the transcription factors GATA4 and c-Myc, a large-scale, unbiased identification of direct ERK2 substrates relevant to cardiac hypertrophy has been a significant challenge. A seminal study utilizing an analog-sensitive ERK2 (AS-ERK2) mutant in combination with ATP analogs has provided a substantial list of potential direct ERK2 substrates, many of which were previously uncharacterized[6][7]. While this screen was not performed in a cardiac-specific context, it provides a foundational dataset of high-priority candidates for investigation in cardiac hypertrophy models.

Quantitative Data on Potential Uncharacterized ERK2 Substrates

The following table summarizes a selection of previously uncharacterized proteins identified as direct substrates of AS-ERK2 in vitro. These proteins are involved in diverse cellular processes that could be highly relevant to the cardiac remodeling seen in hypertrophy.

| Protein | Phosphorylation Site(s) | Reported Function | Potential Relevance in Cardiac Hypertrophy |

| ETV3 (Ets variant 3) | Ser177, Ser195, Ser247, Ser253, Ser259, Thr275, Ser281, Ser300 | Transcriptional repressor | Regulation of hypertrophic gene expression programs. |

| STK10 (Serine/threonine-protein kinase 10) | Thr950 | Regulation of cell stress responses and cytoskeletal organization | Modulation of cardiomyocyte stress responses and structural integrity. |

| SORBS3 (Sorbin and SH3 domain-containing protein 3) | Thr648 | Component of focal adhesions, involved in mechanotransduction | Sensing and transducing mechanical stress in cardiomyocytes. |

| PDXDC1 (Pyridoxal-dependent decarboxylase domain-containing protein 1) | Thr691 | Unknown | A novel component of signaling pathways to be explored. |

| TPR (Translocated promoter region protein) | Thr2110, Thr2131, Ser2149 | Component of the nuclear pore complex, involved in nucleocytoplasmic transport | Regulation of the nuclear import/export of pro-hypertrophic factors. |

| RBPMS (RNA-binding protein with multiple splicing) | Thr118 | RNA binding protein, potential role in post-transcriptional regulation | Regulation of mRNA stability and translation of hypertrophic genes. |

| NID1 (Nidogen-1) | Thr1230 | Basement membrane protein involved in cell-matrix interactions | Role in extracellular matrix remodeling and fibrosis. |

| RIPK3 (Receptor-interacting serine/threonine-protein kinase 3) | Ser232 | Key regulator of necroptosis, a form of programmed necrosis | Potential role in cardiomyocyte death during pathological remodeling. |

This data is derived from an in vitro screen using analog-sensitive ERK2 and is not specific to a cardiac hypertrophy model. The relevance to cardiac hypertrophy is hypothesized based on the known functions of these proteins.[6]

Phosphorylation Changes in a Cardiac Hypertrophy Model

To provide a cardiac-specific context, the following table presents proteins with significant phosphorylation changes in a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC). Proteins that were also identified as potential ERK2 substrates in the aforementioned screen are highlighted.

| Protein | Phosphorylation Site | Fold Change (TAC vs. Sham) | Putative Function in the Heart |

| DRP1 (Dynamin-related protein 1) | Ser622 | 1.8 | Mitochondrial fission, implicated in hypertrophic response. |

| LDB3 (LIM domain binding 3) | Ser98, Ser179 | >2.0 | Component of the Z-disc, involved in mechanosensing. |

| Palladin | Ser1146 | >2.0 | Actin-binding protein, role in cytoskeletal organization. |

| CAMK2D | Multiple sites | Upregulated | Calcium/calmodulin-dependent protein kinase, key hypertrophy mediator. |

| MYL2 (Myosin light chain 2) | Multiple sites | Upregulated | Sarcomeric protein involved in contraction. |

| Titin | Multiple sites | Upregulated | Giant sarcomeric protein, crucial for myofilament elasticity. |

This table presents a selection of proteins with altered phosphorylation in response to pressure overload. The direct kinase responsible for these in vivo phosphorylation events is not definitively assigned to ERK2 in these studies.[8][9][10]

Experimental Protocols

Identification of ERK2-Dependent Phosphorylation in Cardiomyocytes using SILAC-based Quantitative Phosphoproteomics

This protocol describes a method to identify ERK2-dependent phosphorylation sites in response to a hypertrophic stimulus in cultured cardiomyocytes.

-

SILAC Labeling of Cardiomyocytes:

-

Culture neonatal rat ventricular myocytes (NRVMs) or iPSC-derived cardiomyocytes in DMEM formulated for SILAC.

-

For the "heavy" condition, supplement the medium with L-arginine (¹³C₆, ¹⁵N₄) and L-lysine (¹³C₆, ¹⁵N₂).

-

For the "light" condition, use standard L-arginine and L-lysine.

-

Culture cells for at least 5-6 doublings to ensure complete incorporation of the stable isotopes.

-

-

Experimental Treatment:

-

In the "heavy" labeled cells, pre-treat with a specific MEK/ERK inhibitor (e.g., 10 µM U0126 or a more specific ERK2 inhibitor) for 1-2 hours.

-

Induce hypertrophy in both "heavy" and "light" labeled cells with a pro-hypertrophic agonist (e.g., 100 µM phenylephrine or 10 µM isoproterenol) for a specified time course (e.g., 15 min, 30 min, 1h).

-

-

Cell Lysis and Protein Preparation:

-

Wash cells with ice-cold PBS and lyse in a urea-based buffer (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, supplemented with phosphatase and protease inhibitors).

-

Combine equal protein amounts from the "heavy" and "light" cell lysates.

-

Reduce proteins with DTT and alkylate with iodoacetamide.

-

Digest the protein mixture with sequencing-grade trypsin.

-

-

Phosphopeptide Enrichment:

-

Enrich phosphopeptides from the digested peptide mixture using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer.

-

Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.

-

-

Data Analysis:

-

Use software such as MaxQuant to identify and quantify the "heavy" and "light" phosphopeptides.

-

Calculate the H/L ratios for each identified phosphopeptide.

-

Phosphorylation sites that show a high L/H ratio upon hypertrophic stimulation are considered ERK2-dependent.

-

In Vitro Kinase Assay for Validation of Novel ERK2 Substrates

This protocol allows for the direct validation of a putative substrate's phosphorylation by ERK2.

-

Recombinant Protein Expression and Purification:

-

Clone the cDNA of the putative substrate into an expression vector (e.g., pGEX or pET) with an affinity tag (e.g., GST or His).

-

Express the recombinant protein in E. coli and purify it using affinity chromatography.

-

Purify commercially available active recombinant ERK2.

-

-

Kinase Reaction:

-

Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).

-

In a microcentrifuge tube, combine the purified substrate (1-2 µg), active ERK2 (50-100 ng), and kinase buffer.

-

Initiate the reaction by adding ATP. For non-radioactive detection, use 100 µM ATP. For radioactive detection, use [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

-

Detection of Phosphorylation:

-

Radioactive Method: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, stain the gel with Coomassie Blue to visualize total protein, dry the gel, and expose it to an autoradiography film.

-

Non-Radioactive Method (Western Blot): Stop the reaction as above. After SDS-PAGE and transfer to a PVDF membrane, probe with a phospho-motif antibody that recognizes the consensus ERK phosphorylation site (P-X-S/T-P) or a phospho-specific antibody for the predicted site on the substrate.

-

-

Mass Spectrometry for Site Identification:

-

For precise identification of the phosphorylation site, perform the kinase reaction with non-radioactive ATP.

-

Excise the protein band corresponding to the substrate from a Coomassie-stained SDS-PAGE gel.

-

Perform in-gel trypsin digestion and analyze the resulting peptides by LC-MS/MS to identify the phosphorylated residue(s).

-

Visualizing Signaling Pathways and Workflows

ERK2 Signaling Pathway in Cardiac Hypertrophy

Caption: ERK2 Signaling Cascade in Cardiac Hypertrophy.

Experimental Workflow for Identification and Validation of Uncharacterized ERK2 Substrates

Caption: Workflow for Novel ERK2 Substrate Discovery.

Conclusion and Future Directions

The identification of direct, functionally relevant substrates of ERK2 in the context of cardiac hypertrophy is a critical step toward developing more targeted and effective therapies for heart failure. This guide provides a framework for this endeavor by consolidating information on potential uncharacterized substrates and detailing the experimental methodologies required for their discovery and validation. The large-scale identification of ERK2 substrates through chemical genetics has opened up numerous avenues for investigation[6][7]. The immediate future of this research lies in bridging the gap between these in vitro findings and the in vivo pathophysiology of the heart.

Future research should prioritize:

-

Cardiac-Specific Phosphoproteomics with ERK2 Inhibition: Performing quantitative phosphoproteomics on animal models of cardiac hypertrophy (e.g., TAC) with cardiomyocyte-specific ERK2 knockout or pharmacological inhibition will be crucial to definitively identify ERK2-dependent phosphorylation events in a disease-relevant context.

-

Functional Validation of Novel Substrates: The candidates identified from both the chemical genetic screens and cardiac-specific phosphoproteomics must be rigorously validated. This involves confirming direct phosphorylation by ERK2 and elucidating their functional role in cardiomyocyte hypertrophy through genetic manipulation (siRNA, CRISPR, overexpression of phosphomimetic and non-phosphorylatable mutants).

-

Translational Relevance: Investigating the phosphorylation status of these novel substrates in human heart failure samples will be essential to confirm their clinical relevance and potential as therapeutic targets.

By systematically identifying and validating the downstream effectors of ERK2, the scientific community can move beyond targeting the ubiquitous kinase itself and towards a more nuanced approach of modulating specific pathological branches of its signaling network. This will ultimately pave the way for the development of novel therapeutics that can prevent or reverse the maladaptive remodeling that drives heart failure.

References

- 1. Targeted deletion of ERK2 in cardiomyocytes attenuates hypertrophic response but provokes pathological stress induced cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted deletion of ERK2 in cardiomyocytes attenuates hypertrophic response but provokes pathological stress induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK: A Key Player in the Pathophysiology of Cardiac Hypertrophy [mdpi.com]

- 4. ERK1/2: An Integrator of Signals That Alters Cardiac Homeostasis and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of extracellular signal-regulated kinase 1/2 signaling underlying cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Large-scale Discovery of ERK2 Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Large-scale discovery of ERK2 substrates identifies ERK-mediated transcriptional regulation by ETV3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The cardiac phospho-proteome during pressure overload in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Phosphoproteomic Study of Pressure-Overloaded Mouse Heart Reveals Dynamin-Related Protein 1 as a Modulator of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrated Quantitative Phosphoproteomics and Cell-Based Functional Screening Reveals Specific Pathological Cardiac Hypertrophy-Related Phosphorylation Sites - PMC [pmc.ncbi.nlm.nih.gov]

The Differential Landscape of ERK2 Signal Transduction: A Technical Guide to Cytoplasmic and Nuclear Substrates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 2 (ERK2), a pivotal member of the mitogen-activated protein kinase (MAPK) signaling pathway, orchestrates a diverse array of cellular processes, including proliferation, differentiation, survival, and migration. The functional specificity of ERK2 signaling is intricately regulated by its subcellular localization, with distinct sets of substrates in the cytoplasm and nucleus. This technical guide provides an in-depth exploration of the functions of cytoplasmic versus nuclear ERK2 substrates, offering a comprehensive resource for researchers and professionals in drug development. We present a detailed overview of the key substrates in each compartment, summarize quantitative data on their interactions with ERK2, and provide detailed experimental protocols for their identification and characterization. Furthermore, we visualize the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of these complex regulatory networks.

Introduction: The Spatial Dimension of ERK2 Signaling

The ERK/MAPK cascade is a highly conserved signaling module that transduces extracellular cues into intracellular responses.[1] Upon activation by upstream kinases, MEK1/2, ERK2 phosphorylates a multitude of downstream targets on serine or threonine residues, typically within a Pro-X-Ser/Thr-Pro motif.[2] While ubiquitously expressed, the physiological outcomes of ERK2 activation are context-dependent and are largely determined by the spatiotemporal control of its kinase activity.[3]

In resting cells, ERK2 is predominantly localized in the cytoplasm, tethered to anchoring proteins such as its upstream activator MEK.[4] Upon stimulation, activated ERK2 is released and can phosphorylate a host of cytoplasmic substrates.[5] A critical regulatory event is the translocation of a fraction of activated ERK2 into the nucleus, a process mediated by importin-7 and facilitated by phosphorylation of ERK2's nuclear translocation signal (NTS).[6][7] This nuclear entry allows ERK2 to access and regulate an entirely different set of substrates, primarily transcription factors and other nuclear proteins, thereby initiating profound changes in gene expression.[3][8]

The dichotomy between cytoplasmic and nuclear ERK2 signaling is fundamental to its role in cell fate decisions. For instance, sustained nuclear ERK activity is often associated with cell proliferation, whereas prolonged cytoplasmic ERK activity has been linked to differentiation in certain cell types.[6][9] This guide will dissect the molecular basis of this functional divergence by examining the specific substrates targeted by ERK2 in each compartment.

The ERK2 Signaling Pathway: A Tale of Two Compartments

The canonical ERK2 signaling pathway begins with the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the sequential activation of Ras, Raf, MEK, and finally ERK. Activated ERK then phosphorylates its diverse substrates. The decision for ERK2 to remain in the cytoplasm or translocate to the nucleus is a key bifurcation point in the pathway.

Figure 1: Overview of the ERK2 signaling pathway highlighting the cytoplasmic and nuclear branches.

Functions and Key Substrates of Cytoplasmic ERK2

In the cytoplasm, ERK2 targets a wide range of proteins involved in processes such as cell motility, protein synthesis, and metabolic regulation.

Key Cytoplasmic Substrates and Their Functions:

-

Ribosomal S6 Kinases (RSK1/2): These are among the most well-characterized cytoplasmic substrates of ERK2. Upon phosphorylation by ERK2, RSKs translocate to the nucleus to phosphorylate transcription factors like CREB and c-Fos, but they also have important cytoplasmic targets, including the pro-apoptotic protein BAD, which they inactivate to promote cell survival.

-

Microtubule-Associated Proteins (MAPs): ERK2 phosphorylation of MAPs, such as MAP2 and MAP4, can regulate microtubule dynamics, which is crucial for cell division and migration.

-

Cytosolic Phospholipase A2 (cPLA2): Activation of cPLA2 by ERK2 leads to the production of arachidonic acid, a precursor for inflammatory mediators.

-

Scaffolding Proteins (e.g., Sef): The transmembrane scaffold Sef binds to both MEK and activated ERK, sequestering the complex in the Golgi apparatus. This prevents nuclear translocation of ERK and promotes the specific activation of cytoplasmic targets.[5]

Functions and Key Substrates of Nuclear ERK2

The translocation of ERK2 to the nucleus is a critical step for mitogen-induced gene expression and cell cycle progression.[5] In the nucleus, ERK2 phosphorylates a multitude of transcription factors and chromatin-modifying enzymes.

Key Nuclear Substrates and Their Functions:

-

Ternary Complex Factors (TCFs): A prominent family of nuclear ERK2 substrates is the TCFs, which includes Elk-1, SAP-1, and SAP-2. Phosphorylation of TCFs by ERK2 enhances their ability to bind to the Serum Response Element (SRE) on the promoters of immediate early genes, such as c-fos, leading to their transcriptional activation.

-

c-Fos and c-Jun: These proteins are components of the AP-1 transcription factor complex. ERK2 phosphorylation of c-Fos increases its stability and transcriptional activity.[10]

-

c-Myc: A key regulator of cell proliferation, c-Myc is stabilized by ERK2-mediated phosphorylation.

-

ETV3: This transcriptional repressor is phosphorylated by ERK2, which prevents its binding to DNA, thereby de-repressing the transcription of its target genes.[2][11]

-

Nucleoporin Tpr: A component of the nuclear pore complex, Tpr is a bona fide substrate of ERK2.[12][13][14] The interaction between ERK2 and Tpr is thought to play a role in the nuclear translocation of ERK2 itself and potentially in regulating nuclear pore function.[14]

A study identified approximately 125 solely nuclear ERK substrates, including a large number of transcription factors and chromatin-modifying enzymes, all of which depend on ERK's nuclear translocation for their phosphorylation.[3][6]

Quantitative Analysis of ERK2-Substrate Interactions

The specificity and efficiency of ERK2 signaling are governed by the binding affinity between the kinase and its substrates. These interactions are often mediated by docking domains on both ERK2 and its substrates.

Table 1: Binding Affinities of ERK2 with Key Substrates

| Substrate | Docking Motifs | Localization | KD (μM) | Effect of ERK2 Phosphorylation on Binding | Reference |

| ELK-1 | DEF and DEJL | Nuclear | 0.25 | Inhibited by >40-fold | [10][15] |

| RSK-1 | DEJL | Cytoplasmic/Nuclear | 0.15 | No effect | [10][15] |

| c-Fos | DEF | Nuclear | 0.97 | No effect | [10][15] |

| Stathmin | Unknown | Cytoplasmic | No binding detected with active ERK2 | Inhibited | [10][15] |

DEF: Docking site for ERK, F-X-F motif; DEJL: Docking site for ERK and JNK, L-X-L motif.

This data indicates that the phosphorylation status of ERK2 can differentially regulate its interaction with various substrates, providing another layer of regulatory complexity.[10]

Experimental Protocols

A variety of experimental techniques are employed to identify and characterize cytoplasmic and nuclear ERK2 substrates.

Subcellular Fractionation

This is a fundamental technique to separate cytoplasmic and nuclear components.

Protocol for Subcellular Fractionation of Cultured Cells:

-

Harvest cultured cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 15 minutes.

-

Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly to lyse the plasma membrane.

-

Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.

-

The supernatant contains the cytoplasmic fraction. Carefully transfer it to a new tube.

-

Wash the nuclear pellet with the hypotonic buffer.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear extract.

-

Analyze the fractions by Western blotting using antibodies against cytoplasmic (e.g., α-tubulin) and nuclear (e.g., Lamin B1) markers to assess the purity of the fractions.

Figure 2: Workflow for subcellular fractionation to isolate cytoplasmic and nuclear proteins.

In Vitro Kinase Assay

This assay is used to determine if a protein is a direct substrate of ERK2.

Radiometric Kinase Assay Protocol:

-

Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl₂, 0.25 mM DTT).

-

In a microcentrifuge tube, combine the purified recombinant active ERK2, the purified potential substrate protein, and the kinase reaction buffer.

-

To initiate the reaction, add ATP mix containing [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) substrate.

A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, can be used as a non-radioactive alternative to measure kinase activity by quantifying the amount of ADP produced.[16]

Phosphoproteomics for Substrate Discovery

This powerful approach allows for the large-scale identification of phosphorylation sites and potential kinase substrates.

General Phosphoproteomics Workflow:

-

Treat cells with or without an ERK pathway activator (e.g., EGF) and/or inhibitor (e.g., a MEK inhibitor like U0126).

-

Lyse the cells and digest the proteins into peptides using trypsin.

-

Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[17]

-

Analyze the enriched phosphopeptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Use bioinformatics software to identify the phosphopeptides and quantify changes in their abundance between different treatment conditions.

-

Candidate ERK2 substrates are those whose phosphorylation is significantly increased upon pathway activation and decreased upon inhibition.

Figure 3: A generalized workflow for the identification of ERK2 substrates using phosphoproteomics.

Implications for Drug Development

The distinct roles of cytoplasmic and nuclear ERK2 signaling have significant implications for the development of targeted therapies. While inhibitors of the catalytic activity of ERK or its upstream activators (e.g., MEK inhibitors) block both cytoplasmic and nuclear signaling, this can lead to broad, and sometimes undesirable, effects.

A more nuanced approach would be to selectively target the substrates or the machinery responsible for the specific pathological outcomes. For example, developing drugs that specifically block the nuclear translocation of ERK2 could be a strategy to inhibit proliferation in cancer cells while potentially sparing some of the cytoplasmic functions of ERK that are important for normal cell physiology.[6][7][18] Conversely, for diseases where excessive cytoplasmic ERK activity is detrimental, targeting specific cytoplasmic substrates or their interaction with ERK2 could be a viable therapeutic strategy.

A deeper understanding of the full complement of cytoplasmic and nuclear ERK2 substrates and their functions will be crucial for designing the next generation of highly specific and effective therapies that target the ERK/MAPK pathway.

Conclusion

The subcellular localization of ERK2 is a critical determinant of its biological function. The differential phosphorylation of a vast array of cytoplasmic and nuclear substrates allows this single kinase to regulate a wide spectrum of cellular processes with remarkable specificity. This guide has provided a comprehensive overview of the distinct roles of cytoplasmic and nuclear ERK2 signaling, supported by quantitative data and detailed experimental protocols. As our knowledge of the complete ERK2 "substratome" in different cellular compartments continues to expand, so too will our ability to precisely manipulate this key signaling pathway for therapeutic benefit.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Large-scale Discovery of ERK2 Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Casein Kinase 2 Sends Extracellular Signal-Regulated Kinase Nuclear - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]

- 6. Nuclear ERK: Mechanism of Translocation, Substrates, and Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Nuclear to cytoplasmic shuttling of ERK promotes differentiation of muscle stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Large-Scale Discovery of ERK2 Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 [dspace.mit.edu]

- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 13. Identification of novel ERK2 substrates through use of an engineered kinase and ATP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extracellular Signal-Regulated Kinase 2 (ERK2) Phosphorylation Sites and Docking Domain on the Nuclear Pore Complex Protein Tpr Cooperatively Regulate ERK2-Tpr Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of ERK2 interactions with substrate proteins: roles for kinase docking domains and activity in determining binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. Global Identification of ERK Substrates by Phosphoproteomics Based on IMAC and 2D-DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Nuclear ERK: Mechanism of Translocation, Substrates, and Role in Cancer | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to ERK2 Substrate Consensus Sequence and Motifs

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2] The specificity of ERK2 signaling is largely determined by its ability to recognize and phosphorylate a distinct set of substrate proteins. Understanding the molecular determinants of ERK2 substrate recognition is therefore critical for dissecting its biological functions and for the development of targeted therapeutics. This guide provides a comprehensive overview of the this compound consensus sequence, docking motifs, and the experimental methodologies used to identify and characterize its substrates.

This compound Recognition: A Two-tiered Mechanism

This compound recognition is a highly regulated process that relies on more than just the primary amino acid sequence surrounding the phosphorylation site. It involves a two-tiered mechanism: a core phosphorylation site motif and docking motifs located distally to the phosphorylation site.

ERK2 is a proline-directed serine/threonine kinase, meaning it primarily phosphorylates serine or threonine residues that are immediately followed by a proline residue.[3][4] The minimal consensus sequence for ERK2 phosphorylation is S/T-P , where S is serine, T is threonine, and P is proline.[5][6] However, optimal phosphorylation often requires a proline residue at the -2 position relative to the phosphorylation site, resulting in the consensus motif P-X-S/T-P , where X can be any amino acid.[7][8] While the proline at the +1 position is crucial, the proline at the -2 position is preferred but not always required.[8]

In addition to the core phosphorylation motif, the efficient and specific phosphorylation of substrates by ERK2 is often mediated by docking interactions at sites distinct from the catalytic cleft.[5] These interactions increase the local concentration of the substrate, thereby enhancing the phosphorylation efficiency. ERK2 possesses two main docking sites that recognize specific motifs on its substrates: the D-Recruitment Site (DRS) and the F-Recruitment Site (FRS).[5][9]

-

D-Domain (DEJL Motif): The D-domain, also known as the Kinase Interacting Motif (KIM) or the DEJL motif (Docking site for ERK and JNK, LXL), binds to the D-Recruitment Site (DRS) on ERK2.[5][10] The DRS is composed of a negatively charged region called the common docking (CD) site and a hydrophobic groove.[5][11] The canonical D-domain motif is characterized by a cluster of basic residues (Arginine/Lysine) followed by a hydrophobic motif, typically represented as (Arg/Lys)₁₋₂-(X)₂₋₆-Øₐ-X-Øₑ , where Ø represents a hydrophobic residue (Leucine, Isoleucine, or Valine).[12]

-

F-Site (DEF Motif): The F-site, also known as the DEF motif (Docking site for ERK, FxFP), binds to the F-Recruitment Site (FRS), a hydrophobic pocket on ERK2.[13][14] The consensus sequence for the F-site is F-X-F-P , where the proline residue is not always essential.[15] Unlike the D-domain, which can be recognized by other MAPKs like JNK and p38, the F-site is more specific for ERK kinases.[15]

Quantitative Analysis of ERK2-Substrate Interactions

The affinity of ERK2 for its substrates can be quantified by determining the dissociation constant (Kᴅ). Lower Kᴅ values indicate a higher binding affinity. The following table summarizes the Kᴅ values for the interaction of ERK2 with several well-characterized substrates, highlighting the contribution of different docking motifs.

| Substrate | Docking Motifs Present | Kᴅ (µM) of Interaction with Unphosphorylated ERK2 | Reference |

| ELK-1 | D-Domain & F-Site | 0.25 | [13] |

| RSK-1 | D-Domain | 0.15 | [13] |

| c-Fos | F-Site | 0.97 | [13] |

Table 1: Binding affinities of ERK2 for various substrates as determined by surface plasmon resonance. Data extracted from Burkhard et al., 2011.[13]

Signaling Pathway: The MAPK/ERK Cascade

ERK2 is a central component of the MAPK/ERK signaling cascade, which is a highly conserved pathway that transduces extracellular signals to the nucleus to regulate gene expression and other cellular processes. The activation of this pathway typically begins with the stimulation of a receptor tyrosine kinase (RTK) by a growth factor.

Experimental Methodologies for Studying ERK2 Substrates

Several experimental approaches can be employed to identify and characterize ERK2 substrates. These range from traditional in vitro kinase assays to high-throughput proteomic techniques.

This is a fundamental technique to determine if a protein or peptide can be directly phosphorylated by ERK2.[16] The assay typically involves incubating purified active ERK2 with a substrate in the presence of ATP.

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

-

5X Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 5 mM MgCl₂).[17]

-

Purified active ERK2 (e.g., 20-100 ng).

-

Substrate (e.g., 1-5 µg of a purified protein or 50-100 µM of a peptide).

-

Deionized water to the final volume.

-

-

Reaction Initiation: Start the reaction by adding ATP. For radioactive detection, use [γ-³²P]ATP to a final concentration of 50-100 µM. For non-radioactive methods, use unlabeled ATP and a detection system like ADP-Glo™, which measures ADP production.[2]

-

Incubation: Incubate the reaction at 30°C for 15-60 minutes. Optimal time should be determined empirically.[17]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer (for protein substrates) or a solution containing EDTA (to chelate Mg²⁺ and inhibit kinase activity).

-

Detection:

-

For protein substrates: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to X-ray film or a phosphor screen to detect the incorporated ³²P.

-

For peptide substrates: Spot the reaction mixture onto phosphocellulose paper (e.g., P81), wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.[17]

-

For non-radioactive assays: Follow the manufacturer's protocol for the ADP detection reagent (e.g., add ADP-Glo™ reagent and measure luminescence).[2][18]

-

Peptide arrays are a high-throughput method to determine the optimal phosphorylation motif for a kinase.[19][20] A library of peptides with systematic amino acid substitutions around a central phosphorylation site is synthesized and arrayed on a solid support.[21]

References

- 1. mdpi.com [mdpi.com]

- 2. promega.com [promega.com]

- 3. Proline-Directed Protein Kinases - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 5. pnas.org [pnas.org]

- 6. Dissecting the M Phase–specific Phosphorylation of Serine–Proline or Threonine–Proline Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Large-scale Discovery of ERK2 Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]

- 11. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Examining Docking Interactions on ERK2 with Modular Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extracellular Signal-Regulated Kinase 2 (ERK2) Phosphorylation Sites and Docking Domain on the Nuclear Pore Complex Protein Tpr Cooperatively Regulate ERK2-Tpr Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of ERK Activity | Springer Nature Experiments [experiments.springernature.com]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of protein kinase specificity using arrayed positional scanning peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rapid Identification of Protein Kinase Phosphorylation Site Motifs Using Combinatorial Peptide Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking the Messengers: A Technical Guide to Identifying ERK2 Substrates Following Growth Factor Stimulation

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK2 signaling cascade is a common feature in various cancers, making its components attractive targets for therapeutic intervention.[1] A crucial step in deciphering the complexities of ERK2 signaling and developing targeted therapies is the comprehensive identification of its direct substrates upon stimulation by growth factors.[3][4]

This in-depth technical guide provides a detailed overview of contemporary methodologies employed to identify and quantify ERK2 substrates. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust experimental strategies for elucidating the ERK2-regulated phosphoproteome.

The ERK2 Signaling Cascade: A Visual Overview

The activation of ERK2 is initiated by the binding of growth factors to their cognate receptor tyrosine kinases (RTKs) at the cell surface.[3][4] This event triggers a cascade of phosphorylation events, culminating in the activation of ERK2. Once active, ERK2 phosphorylates a diverse array of cytoplasmic and nuclear substrates, thereby modulating their activity and orchestrating a cellular response.[3]

References

Methodological & Application

Application Notes: Unveiling ERK2 Substrates with Chemical Genetics

Introduction

The Extracellular signal-regulated kinase 2 (ERK2), a crucial component of the mitogen-activated protein kinase (MAPK) signaling pathway, plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of the ERK2 pathway is a common feature in various diseases, most notably in cancer.[1] Identifying the direct substrates of ERK2 is fundamental to understanding its biological functions and for developing targeted therapeutics. However, this task is challenging due to the transient nature of kinase-substrate interactions, the low abundance of many substrates, and the overlapping specificities of kinases within the complex cellular environment.[1][5]

Chemical genetics offers a powerful and precise method to overcome these hurdles. This approach utilizes an engineered, "analog-sensitive" kinase (AS-Kinase) that can utilize a modified, bulky ATP analog not recognized by wild-type kinases in the cell.[1][6][7] By pairing an analog-sensitive ERK2 (AS-ERK2) with a thiophosphate-bearing ATP analog, researchers can specifically "tag" direct substrates with a unique chemical handle, enabling their subsequent enrichment and identification by mass spectrometry.[1]

This document provides a detailed protocol for the identification of direct ERK2 substrates using this innovative chemical genetics strategy.

Principle of the Method

The core of this technique lies in engineering the ATP-binding pocket of ERK2. A single amino acid substitution, typically changing a bulky "gatekeeper" residue to a smaller one (e.g., Glutamine 103 to Glycine, Q103G), creates an enlarged hydrophobic pocket.[6][8] This engineered AS-ERK2 retains its substrate specificity but gains the unique ability to bind and utilize N6-substituted ATP analogs that are too large to fit into the active site of wild-type kinases.[6][7]

When a cell lysate containing AS-ERK2 is incubated with an N6-substituted ATPγS (a thiophosphate analog), the AS-ERK2 specifically transfers the thiophosphate group to its direct substrates. This thiophosphate tag serves as a bio-orthogonal handle. The tagged proteins are then digested into peptides, and the thiophosphorylated peptides are covalently captured on iodoacetyl-agarose beads.[1] After stringent washing to remove non-specific binders, the captured peptides are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the direct comparison between experiments with AS-ERK2 and wild-type ERK2, ensuring high confidence in substrate identification.[1]

References

- 1. Large-scale Discovery of ERK2 Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large-Scale Discovery of ERK2 Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 [dspace.mit.edu]

- 3. Large-scale discovery of ERK2 substrates identifies ERK-mediated transcriptional regulation by ETV3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 7. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome [mdpi.com]

Application Notes and Protocols: Labeling Direct Substrates of ERK2 using Analog-Sensitive Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK2 signaling cascade is a hallmark of many human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][3] A complete understanding of ERK2's function necessitates the comprehensive identification of its direct downstream substrates.

Traditional methods for substrate identification often face challenges in distinguishing direct from indirect phosphorylation events within the complex cellular environment.[4][5] The analog-sensitive kinase (as-kinase) technology offers a powerful chemical-genetic approach to overcome this hurdle.[6][7][8] This method involves engineering a "gatekeeper" residue in the ATP-binding pocket of the kinase of interest.[9][10] In the case of ERK2, a mutation of glutamine 103 to glycine (Q103G) creates an enlarged active site that can accommodate bulky N6-substituted ATP analogs, such as N6-benzyl-ATPγS or N6-phenethyl-ATPγS, which are not utilized by wild-type kinases.[1][9] This allows for the specific labeling of direct substrates of the engineered as-ERK2 in complex protein mixtures like cell lysates.[1][4][9]

These application notes provide a detailed overview of the as-ERK2 system, including comprehensive protocols for substrate labeling and identification, a summary of identified substrates, and visualizations of the underlying principles and workflows.

Principle of the Analog-Sensitive ERK2 (as-ERK2) Approach

The as-ERK2 technology is based on creating a mutant version of ERK2 that can utilize a modified ATP analog not recognized by wild-type kinases. This specificity allows for the exclusive labeling of direct ERK2 substrates.

Caption: Principle of as-ERK2 substrate labeling.

Experimental Workflow for Substrate Identification

The identification of direct as-ERK2 substrates follows a multi-step process that begins with the expression of as-ERK2 in cells and culminates in the mass spectrometric identification of labeled proteins.

Caption: Workflow for as-ERK2 substrate identification.

Quantitative Data of Identified as-ERK2 Substrates

The as-ERK2 system has been successfully employed to identify a range of direct substrates, expanding our understanding of the ERK2 signaling network. The following table summarizes a selection of novel substrates identified in a study by Carlson et al. (2011), highlighting the diversity of cellular processes regulated by ERK2.[1]

| Identified Substrate | Gene Symbol | Cellular Process |

| ETV3 | ETV3 | Transcriptional Regulation |

| IRS2 | IRS2 | Insulin Signaling |

| CDC42EP1 | CDC42EP1 | Cytoskeletal Regulation |

| EDD | UBR5 | Ubiquitination |

| Tpr | TPR | Nuclear Pore Complex |

Table 1: A selection of novel direct ERK2 substrates identified using the analog-sensitive kinase approach. Data sourced from Carlson et al., 2011 and Eblen et al., 2003.[1][9]

Detailed Experimental Protocols

Generation and Expression of as-ERK2 (Q103G)

This protocol describes the generation of the as-ERK2 (Q103G) mutant and its expression in mammalian cells.

Materials:

-

Wild-type ERK2 expression vector (e.g., pCDNA3-FLAG-ERK2)

-

Site-directed mutagenesis kit

-

Primers for Q103G mutation

-

Transfection reagent

-

Cell culture medium and supplements

-

Antibiotics for selection (if applicable)

Procedure:

-

Site-Directed Mutagenesis:

-

Design primers to introduce the Q103G mutation in the ERK2 coding sequence.

-

Perform site-directed mutagenesis according to the manufacturer's protocol.

-

Verify the mutation by DNA sequencing.

-

-

Cell Culture and Transfection:

-

Culture the chosen cell line in appropriate medium.

-

Transfect the cells with the as-ERK2 (Q103G) expression vector using a suitable transfection reagent.

-

For stable cell lines, select transfected cells using the appropriate antibiotic.

-

-

Expression Verification:

-

Lyse a small population of transfected cells and perform Western blotting with an anti-FLAG or anti-ERK2 antibody to confirm the expression of as-ERK2.

-